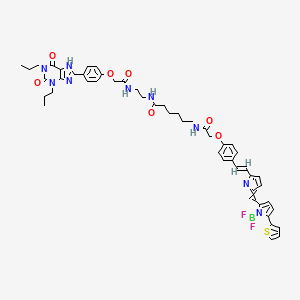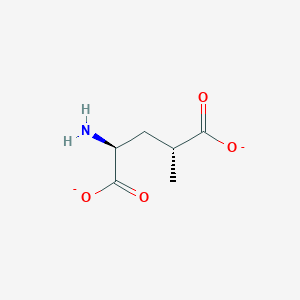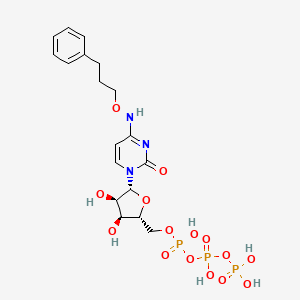
Xac-BY630
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XAC-BY630 is a synthetic organic compound that has gained attention in the field of pharmacology due to its unique properties and applications. It is a fluorescent ligand used primarily in the study of G protein-coupled receptors, specifically the adenosine A3 receptor . The compound is known for its ability to bind selectively to these receptors, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
The synthesis of XAC-BY630 involves several steps, starting with the preparation of the xanthine amine congener (XAC) and its subsequent conjugation with the fluorescent dye BODIPY630/650. The synthetic route typically includes the following steps:
Analyse Chemischer Reaktionen
XAC-BY630 undergoes various chemical reactions, primarily involving its interaction with the adenosine A3 receptor. The types of reactions it undergoes include:
Binding Reactions: this compound binds to the adenosine A3 receptor, forming a ligand-receptor complex.
Fluorescence Reactions: Upon binding to the receptor, this compound exhibits fluorescence, which can be measured to study the kinetics of the binding process.
Wissenschaftliche Forschungsanwendungen
XAC-BY630 has a wide range of scientific research applications, including:
Cell Signaling: The compound is employed in live cell imaging to visualize receptor-ligand interactions and to study the signaling pathways involved.
Drug Development: This compound is used in the development of new therapeutic agents targeting the adenosine A3 receptor, which is implicated in diseases such as arthritis and inflammation.
Wirkmechanismus
The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .
Vergleich Mit ähnlichen Verbindungen
XAC-BY630 is compared with other fluorescent ligands used in the study of adenosine receptors, such as PSB-11, compound 5, and LUF7565. While these compounds also bind to adenosine receptors, this compound is unique due to its longer residence time at the receptor, making it a valuable tool for studying long-term receptor-ligand interactions . Similar compounds include:
Eigenschaften
Molekularformel |
C50H54BF2N9O7S |
|---|---|
Molekulargewicht |
973.9 g/mol |
IUPAC-Name |
6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide |
InChI |
InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31? |
InChI-Schlüssel |
UTTCRXDXTRTMKH-ZXOXUTKXSA-N |
Isomerische SMILES |
B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |
Kanonische SMILES |
B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
